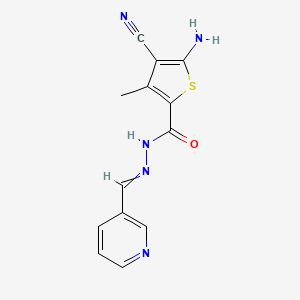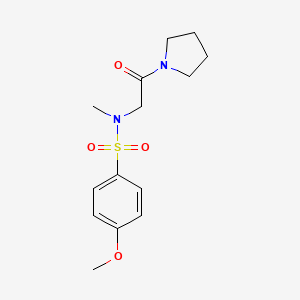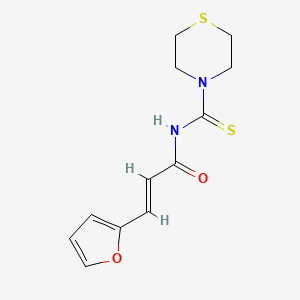
5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ACTH and is known for its unique properties that make it suitable for use in different scientific studies.
Mecanismo De Acción
The mechanism of action of 5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a number of biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the body. Additionally, it has been found to have antioxidant properties, which can help protect the body against oxidative stress. Furthermore, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments include its unique properties, which make it suitable for use in a variety of scientific studies. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Direcciones Futuras
There are many future directions for the study of 5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of future research is the development of cancer therapies that use this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Furthermore, this compound has potential applications in the field of organic electronics and optoelectronics, which could be further explored in future studies.
Métodos De Síntesis
The synthesis of 5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarboxylic acid hydrazide with 3-pyridinecarbaldehyde in the presence of acetic anhydride. The resulting compound is then reacted with methyl iodide and sodium cyanide to yield the final product. This synthesis method has been extensively studied and is considered a reliable method for producing 5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide.
Aplicaciones Científicas De Investigación
5-amino-4-cyano-3-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be effective in inhibiting the growth of cancer cells and has been used in the development of cancer therapies. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have potential applications in the field of organic electronics and optoelectronics.
Propiedades
IUPAC Name |
5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-10(5-14)12(15)20-11(8)13(19)18-17-7-9-3-2-4-16-6-9/h2-4,6-7H,15H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNBXGKXHXHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-cyano-3-methyl-N-(pyridin-3-ylmethylideneamino)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)


![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)